

A Guide to the Spectroscopic Characterization of 1,2,3,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,5-Tetrachlorobenzene

Cat. No.: B7770033

[Get Quote](#)

This document provides an in-depth technical guide to the spectroscopic analysis of **1,2,3,5-tetrachlorobenzene** (CAS No. 634-90-2), a key intermediate and reference compound in environmental and chemical research.^{[1][2][3][4]} For professionals in drug development, environmental science, and chemical manufacturing, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical portrait of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through reference data from authoritative sources.

Molecular Structure and Overview

1,2,3,5-Tetrachlorobenzene possesses the molecular formula $C_6H_2Cl_4$ and a molecular weight of approximately 215.89 g/mol. ^{[1][2][3]} Its asymmetrical substitution pattern gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding this fingerprint is crucial for its differentiation from other tetrachlorobenzene isomers.

Molecular Structure of 1,2,3,5-Tetrachlorobenzene

Caption: IUPAC numbering of 1,2,3,5-Tetrachlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of chlorobenzenes. The chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the electronic environment within the molecule.

¹H NMR Analysis

Expertise & Experience: The molecular structure of **1,2,3,5-tetrachlorobenzene** features two aromatic protons at the C4 and C6 positions. Due to the asymmetric substitution, these protons are chemically non-equivalent. Consequently, they are expected to appear as two distinct signals in the ¹H NMR spectrum. Their proximity would suggest potential spin-spin coupling, likely a meta-coupling (⁴JHH), which is typically small (2-3 Hz). The significant deshielding effect of the four electronegative chlorine atoms will shift these proton signals downfield compared to unsubstituted benzene (δ ~7.34 ppm).

Data Summary: ¹H NMR

Signal	Chemical Shift (δ) ppm	Multiplicity	Assignment
--------	------------------------------------	--------------	------------

| 1 | ~7.51 | Singlet (or very narrow doublet) | H-4, H-6 |

(Note: Data synthesized from typical values for similar compounds. Specific literature values may vary slightly based on solvent and instrument frequency).[\[5\]](#)[\[6\]](#)

Interpretation: In many acquired spectra, the two protons at positions 4 and 6 exhibit very similar chemical environments, leading to overlapping signals that may appear as a single peak, often reported as a singlet.[\[5\]](#) High-field NMR instrumentation might resolve this into two distinct, closely spaced signals. The downfield shift to approximately 7.51 ppm is a direct consequence of the electron-withdrawing nature of the chlorine substituents.

¹³C NMR Analysis

Expertise & Experience: The lack of symmetry in the 1,2,3,5-substitution pattern means that all six carbon atoms in the aromatic ring are chemically unique. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. Carbons bonded directly to chlorine

atoms will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts from the proton-bearing carbons.

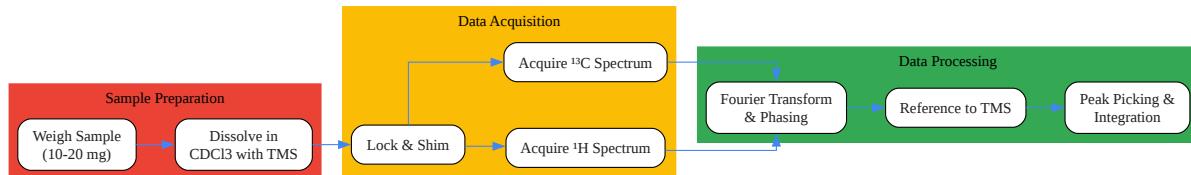
Data Summary: ^{13}C NMR

Chemical Shift (δ) ppm	Assignment
~136.1	C-Cl
~134.9	C-Cl
~132.8	C-Cl
~131.7	C-Cl
~129.5	C-H

| ~128.0 | C-H |

(Note: Data synthesized from reference databases such as ChemicalBook and PubChem).[\[7\]](#)
[\[8\]](#)

Interpretation: The four signals in the range of ~131-137 ppm are assigned to the carbons bearing chlorine atoms (C1, C2, C3, C5). The two signals observed further upfield (~128-130 ppm) correspond to the carbons bonded to hydrogen (C4, C6). This clear distinction between substituted and unsubstituted carbons is a hallmark of the ^{13}C NMR spectrum and serves as a robust validation of the structure.


Standard Protocol for NMR Data Acquisition

Trustworthiness: A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation, instrument calibration, and selection of appropriate acquisition parameters.

- Sample Preparation:
 - Accurately weigh 10-20 mg of **1,2,3,5-tetrachlorobenzene**.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical parameters: Spectral width of ~15 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Typical parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectrum to the TMS signal.
 - Integrate ^1H signals and pick peaks for both ^1H and ^{13}C spectra.

NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For **1,2,3,5-tetrachlorobenzene**, the key diagnostic peaks arise from the aromatic C-H and C=C bonds, as well as the prominent C-Cl bonds.

Expertise & Experience: The IR spectrum provides functional group information that complements NMR data. We expect to see characteristic absorptions for the aromatic ring system. Aromatic C-H stretches typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1600-1400 cm⁻¹ region. The most intense and structurally significant bands for this molecule will be the C-Cl stretching vibrations, which are expected in the fingerprint region, typically below 850 cm⁻¹.

Data Summary: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3080	Weak-Medium	Aromatic C-H Stretch
~1550	Medium-Strong	Aromatic C=C Ring Stretch
~1420	Strong	Aromatic C=C Ring Stretch
~1100	Strong	C-H In-plane Bending
~870	Strong	C-H Out-of-plane Bending

| ~800 | Strong | C-Cl Stretch |

(Note: Data obtained from the NIST Chemistry WebBook).[\[2\]](#)[\[9\]](#)

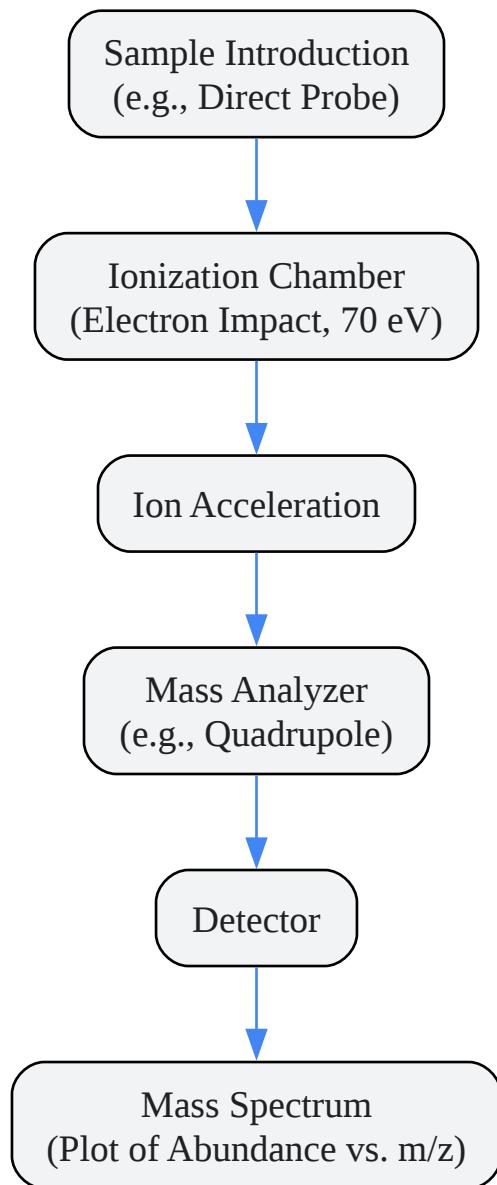
Interpretation: The presence of a weak band around 3080 cm⁻¹ confirms the existence of aromatic C-H bonds. The strong absorptions at ~1420 cm⁻¹ and ~1550 cm⁻¹ are characteristic of the benzene ring's skeletal vibrations. The strong band at ~800 cm⁻¹ is indicative of C-Cl stretching, confirming the high degree of chlorination on the aromatic ring. This pattern, when combined, provides strong evidence for a tetrachlorinated benzene structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Expertise & Experience: The most telling feature in the mass spectrum of a polychlorinated compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with four chlorine atoms, like **1,2,3,5-tetrachlorobenzene**, will exhibit a highly characteristic cluster of peaks for its molecular ion (M⁺) and its fragments. The molecular ion peak cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) will have a distinct intensity ratio, providing a near-certain confirmation of the number of chlorine atoms. The base peak is often the molecular ion, indicating a relatively stable aromatic system.

Data Summary: EI-MS Fragmentation


m/z (mass-to-charge)	Relative Intensity (%)	Proposed Fragment
214, 216, 218, 220, 222	~65, 100, 65, 10, 1	[C₆H₂Cl₄]⁺ (Molecular Ion Cluster)
179, 181, 183	~25, 25, 8	[C ₆ H ₂ Cl ₃] ⁺ (Loss of Cl)
144, 146	~15, 5	[C ₆ H ₂ Cl ₂] ⁺ (Loss of 2 Cl)

| 109 | ~12 | [C₆H₂Cl]⁺ (Loss of 3 Cl) |

(Note: Data obtained from the NIST Chemistry WebBook. The m/z values represent the nominal mass of the most abundant isotope in each cluster. The base peak is at m/z 216).[\[1\]](#)

Interpretation: The mass spectrum shows a prominent molecular ion cluster starting at m/z 214, which corresponds to the molecular weight of **1,2,3,5-tetrachlorobenzene**.[\[1\]](#) The characteristic isotopic pattern for four chlorine atoms is clearly visible, with the most intense peak at m/z 216. The subsequent fragmentation pattern, showing sequential loss of chlorine atoms (fragments at m/z 179, 144, and 109), is logical for this structure and further corroborates the compound's identity.

Mass Spectrometry Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for EI-MS analysis.

Conclusion

The structural elucidation of **1,2,3,5-tetrachlorobenzene** is definitively achieved through the synergistic application of NMR, IR, and MS.

- NMR Spectroscopy precisely defines the isomeric structure, confirming the presence of two unique protons and six unique carbons, consistent only with the 1,2,3,5-substitution pattern.

- IR Spectroscopy validates the presence of key functional groups, namely the aromatic ring and the carbon-chlorine bonds.
- Mass Spectrometry confirms the molecular weight and, critically, uses the distinct isotopic signature of chlorine to verify the presence of four chlorine atoms in the molecule.

Together, these techniques provide a self-validating system of analysis, ensuring the highest degree of confidence in the identity and purity of **1,2,3,5-tetrachlorobenzene** for any research or industrial application.

References

- Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook, NIST Standard Reference D
- Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook URL:[Link]
- Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook URL:[Link]
- Title: **1,2,3,5-Tetrachlorobenzene** | C6H2Cl4 | CID 12468 Source: PubChem URL:[Link]
- Title: Tetrachlorobenzene Source: Wikipedia URL:[Link]
- Title: **1,2,3,5-Tetrachlorobenzene** - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link]
- Title: Benzene, 1,2,3,5-tetrachloro- (IR Spectrum) Source: NIST Chemistry WebBook URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 3. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- 4. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,2,3,5-Tetrachlorobenzene (634-90-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]

- 7. 1,2,3,5-Tetrachlorobenzene (634-90-2) ^{13}C NMR spectrum [chemicalbook.com]
- 8. 1,2,3,5-Tetrachlorobenzene | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 1,2,3,5-Tetrachlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770033#spectroscopic-data-for-1-2-3-5-tetrachlorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com